molecular formula C15H17N3O3 B3011819 Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2034285-78-2

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B3011819
CAS No.: 2034285-78-2
M. Wt: 287.319
InChI Key: PKYKHVBBQLPVBP-UHFFFAOYSA-N
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Description

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for drug discovery efforts.

    Medicine: The compound’s potential pharmacological properties make it a candidate for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be leveraged to design drugs with improved efficacy and safety profiles.

    Industry: In the materials science field, the compound can be used to develop new materials with desirable properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-20-15(19)18-9-8-12(10-18)13-16-14(21-17-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYKHVBBQLPVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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